Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate
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Overview
Description
Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate is an organic compound with a complex structure that includes both amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group. The methoxyphenylmethyl group is then introduced through a substitution reaction. The final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amino groups.
Substitution: Commonly used to introduce the methoxyphenylmethyl group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Often involves the use of alkyl halides and a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines .
Scientific Research Applications
Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methoxybenzoate: Similar structure but lacks the methoxyphenylmethyl group.
Methyl 4-amino-3-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group.
Methyl 3-amino-4-methylbenzoate: Contains a methyl group instead of a methoxyphenylmethyl group .
Uniqueness
Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate is unique due to the presence of both amino and methoxyphenylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
methyl 3-amino-4-[(3-methoxyphenyl)methylamino]benzoate |
InChI |
InChI=1S/C16H18N2O3/c1-20-13-5-3-4-11(8-13)10-18-15-7-6-12(9-14(15)17)16(19)21-2/h3-9,18H,10,17H2,1-2H3 |
InChI Key |
GKGVBBYUDFAVLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=C(C=C(C=C2)C(=O)OC)N |
Origin of Product |
United States |
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